molecular formula C10H8F3N3O2 B13675462 Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate

Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13675462
M. Wt: 259.18 g/mol
InChI Key: SCXZHSPLJZRLHY-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 6-position and an ethyl carboxylate (-COOEt) moiety at the 2-position. Such derivatives are frequently explored in medicinal chemistry for kinase inhibition and as intermediates in synthesizing pharmaceuticals like proton pump inhibitors .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl carboxylate contributes to solubility in organic solvents, facilitating synthetic modifications. Crystallographic studies using programs like SHELXL have confirmed its planar aromatic system and hydrogen-bonding capabilities, critical for molecular interactions in drug design .

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-15-6-3-5(10(11,12)13)4-14-7(6)16-8/h3-4H,2H2,1H3,(H,14,15,16)

InChI Key

SCXZHSPLJZRLHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl trifluoroacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance metabolic stability and electrophilic reactivity, making these compounds suitable for covalent kinase inhibitors .
  • Bulkier Substituents (e.g., phenoxy): Improve target selectivity but may reduce solubility, necessitating formulation optimization .
  • Thiol (-SH) and Methoxy (-OCH₃) Groups : Found in proton pump inhibitors like Tautoprazole, these groups facilitate acid-catalyzed activation in the stomach .

Computational and Analytical Insights

  • Density Functional Theory (DFT) : Predicts the electron-deficient nature of the -CF₃ group, aligning with experimental reactivity in nucleophilic substitution reactions .
  • Crystallography (SHELXL) : Confirms planar geometry and intermolecular hydrogen bonding between carboxylate oxygens and NH groups, critical for crystal packing .

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